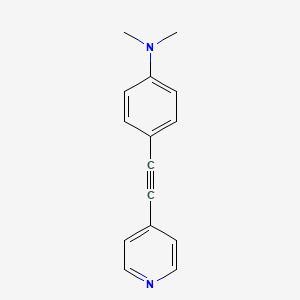

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine

Description

BenchChem offers high-quality Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-(2-pyridin-4-ylethynyl)aniline |

InChI |

InChI=1S/C15H14N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-12H,1-2H3 |

InChI Key |

OSSOQEJILVKSHI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Twisted Intramolecular Charge Transfer (TICT) States in Ethynyl-Linked Dyes

Executive Summary

This technical guide provides a rigorous analysis of Twisted Intramolecular Charge Transfer (TICT) states within ethynyl-linked donor-acceptor (

Part 1: Theoretical Framework & Molecular Design

The Physics of TICT in Rigid Linkers

In a standard

For ethynyl-linked dyes (e.g., Phenyleneethynylenes), the mechanism is distinct due to the cylindrical symmetry of the triple bond:

-

Low Rotational Barrier: Unlike alkenes (

), the alkyne linkage has a negligible intrinsic barrier to rotation. The "twist" effectively occurs at the -

Decoupling: Upon twisting to

, the donor's orbitals become orthogonal to the acceptor's -

Radiative vs. Non-Radiative Decay: The TICT state is often non-emissive (dark) in low-viscosity solvents due to rapid non-radiative decay to

. However, in high-viscosity environments, this rotation is mechanically hindered, forcing emission from the bright LE state.

Photophysical Pathway Diagram

The following diagram illustrates the competition between the radiative LE state and the non-radiative TICT state.

Figure 1: Jablonski diagram illustrating the kinetic competition between LE fluorescence and TICT state formation.

Part 2: Experimental Validation Protocols

To confirm a TICT mechanism in ethynyl-linked dyes, one must prove two conditions:

-

Charge Separation: The excited state is highly polar (Solvatochromism).

-

Conformational Motion: The non-radiative decay is driven by rotation (Viscosity Dependence).

Protocol A: Solvatochromic Analysis (Lippert-Mataga)

This protocol quantifies the change in dipole moment (

Materials:

-

Dye sample (

). -

Solvent set: Hexane, Toluene, Chloroform, THF, Dichloromethane, Acetonitrile (spanning non-polar to polar).

Workflow:

-

Preparation: Dissolve dye in each solvent to optical density (OD)

at -

Spectroscopy: Record Absorption (

) and Emission ( -

Calculation: Calculate the Stokes shift

. -

Data Fitting: Plot

against the solvent orientation polarizability (

Interpretation:

A linear slope indicates a general solvent effect.[2] A steep positive slope confirms a large

Protocol B: Viscosity Sensitivity (Förster-Hoffmann)

This is the definitive test for molecular rotors. If the dye is a TICT rotor, fluorescence intensity must increase with viscosity.

Materials:

-

Solvent system: Glycerol/Methanol or Glycerol/Ethylene Glycol mixtures.

-

Viscometer (to verify mixture viscosity at experimental temp).

Workflow:

-

Mixture Prep: Prepare 5-7 solutions with varying glycerol fractions (e.g., 0%, 20%, 40%... 90% v/v).

-

Measurement: Record fluorescence emission spectra (Integrated Intensity

). -

Analysis: Apply the Förster-Hoffmann Equation :

[3]- : Emission intensity (or quantum yield).[4]

- : Viscosity (cP).

- : Sensitivity factor (Slope).

Data Presentation Table:

| Glycerol % (v/v) | Viscosity ( | Log( | Integrated Intensity ( | Log( |

| 0 | 0.6 | -0.22 | 1.2 x | 5.08 |

| 40 | 3.7 | 0.57 | 4.5 x | 5.65 |

| 80 | 60.1 | 1.78 | 2.1 x | 6.32 |

| ... | ... | ... | ... | ... |

Note: An ideal molecular rotor shows a linear plot with slope

Part 3: Application in Drug Development (Bio-Sensing)

TICT ethynyl-dyes function as "turn-on" sensors for intracellular viscosity. In drug development, this is critical for detecting lysosomal storage disorders or monitoring drug-induced mitochondrial swelling, both of which alter local microviscosity.

Experimental Workflow: Intracellular Viscosity Mapping

The following Graphviz diagram outlines the workflow for validating a TICT probe in a cellular environment.

Figure 2: Workflow for utilizing TICT probes to map intracellular viscosity changes induced by pharmaceutical agents.

Critical Considerations for Researchers

-

Ratiometric Design: Intensity-based measurements are concentration-dependent. For robust biological data, design dyes with dual-emission (e.g., LE band vs. ICT band) or use Fluorescence Lifetime Imaging Microscopy (FLIM), as lifetime (

) is concentration-independent but viscosity-dependent. -

Steric Control: To tune the sensitivity, modify the ortho-positions of the phenyl ring attached to the ethynyl group. Bulky groups (methyl, isopropyl) increase the pre-twist angle, modulating the energy barrier to the TICT state.

References

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews. [Link]

-

Haidekker, M. A., & Theodorakis, E. A. (2016). Molecular Rotors—Concepts and Biomedical Applications. Journal of Materials Chemistry C. [Link]

-

Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie. [Link]

-

Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie. [Link][3]

-

Yang, Z., et al. (2013). Rational Design of a Fluorescent Viscosity Sensor based on a Twisted Intramolecular Charge Transfer Mechanism. Chemistry – A European Journal. [Link]

Sources

A Technical Guide to Understanding and Quantifying Dipole Moment Changes in Excited States of Push-Pull Pyridyl Chromophores

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical methodologies for characterizing the change in dipole moment (Δμ) upon electronic excitation in push-pull pyridyl chromophores. These molecules, featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated pyridyl scaffold, exhibit significant intramolecular charge transfer (ICT) upon photoexcitation.[1][2][3] This ICT leads to a substantial alteration in the molecule's charge distribution, resulting in a larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g).[2][4] Understanding and quantifying this change is critical for the rational design of molecules with tailored photophysical properties for applications in nonlinear optics, molecular sensing, bio-imaging, and drug delivery.[5][6] This guide delves into the theoretical frameworks, experimental protocols, and computational approaches necessary for a robust analysis of excited-state dipole moments.

Introduction: The Significance of Intramolecular Charge Transfer in Push-Pull Systems

Push-pull chromophores are characterized by a molecular architecture that facilitates a directional shift of electron density upon absorption of light.[2][7] The pyridyl ring, a key component of the chromophores discussed herein, acts as a versatile π-conjugated bridge, and its nitrogen atom can also participate in modulating the electronic properties.[8][9] The fundamental process driving the unique photophysical behavior of these systems is intramolecular charge transfer (ICT).[1][2]

Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting group.[3] This redistribution of electron density results in a more polarized excited state with a significantly larger dipole moment. The magnitude of this change (Δμ = |μ_e - μ_g|) is a key determinant of the chromophore's properties, including its solvatochromic behavior, two-photon absorption cross-section, and overall performance in various applications.[2]

Diagram: The Push-Pull Mechanism

The following diagram illustrates the fundamental principle of intramolecular charge transfer in a push-pull pyridyl chromophore upon photoexcitation.

Caption: Intramolecular Charge Transfer (ICT) in a push-pull pyridyl chromophore.

Theoretical Framework: Solvatochromism and the Lippert-Mataga Model

The significant change in dipole moment upon excitation makes the absorption and emission spectra of push-pull chromophores highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism.[10][11] This sensitivity provides a powerful, indirect method for experimentally determining the excited-state dipole moment.

In a polar solvent, the solvent molecules will reorient around the chromophore to stabilize its dipole moment. This stabilization is more pronounced for the highly polar excited state than for the ground state. As a result, the energy gap between the ground and excited states decreases with increasing solvent polarity, leading to a red-shift (bathochromic shift) in the emission spectrum.[10] The Lippert-Mataga equation provides a widely used model to quantify this relationship and extract the change in dipole moment.[12][13]

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima, Δν̃ = ν̃_abs - ν̃_em) to the orientation polarizability of the solvent (Δf) and the change in dipole moment (Δμ):

Δν̃ = (2(Δμ)² / (hc a³)) Δf + constant

where:

-

h is Planck's constant

-

c is the speed of light

-

a is the Onsager cavity radius of the solute molecule

-

Δf is the solvent polarity function, defined as: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

-

ε is the dielectric constant of the solvent

-

n is the refractive index of the solvent

-

By measuring the absorption and emission spectra in a series of solvents with varying polarity and plotting the Stokes shift against the solvent polarity function, a linear relationship should be observed.[13][14] The slope of this "Lippert-Mataga plot" can then be used to calculate the change in dipole moment (Δμ). It is important to note that this model relies on several assumptions, including a spherical solute cavity and neglecting specific solute-solvent interactions like hydrogen bonding.[12][13] Therefore, careful solvent selection and awareness of the model's limitations are crucial for accurate results.

Other models, such as those developed by Bakhshiev, Kawski-Chamma-Viallet, and Reichardt, offer alternative formulations to account for different aspects of solute-solvent interactions and can be used for a more comprehensive analysis.[15][16][17]

Experimental Determination of Excited-State Dipole Moments

A multi-faceted experimental approach is essential for the robust determination of excited-state dipole moments. This typically involves a combination of steady-state spectroscopy, time-resolved techniques, and, in some cases, more direct measurements of dipole-field interactions.

Solvatochromic Analysis: A Step-by-Step Protocol

The solvatochromic method is the most common approach for estimating excited-state dipole moments due to its relative simplicity.[4][16]

Protocol:

-

Chromophore Synthesis and Purification: Synthesize the push-pull pyridyl chromophore using established methods, such as [2+2] cycloaddition-retroelectrocyclization reactions, and ensure high purity through techniques like column chromatography and recrystallization.[8][18] Characterize the compound using NMR, mass spectrometry, and elemental analysis.[1]

-

Solvent Selection: Choose a series of at least 5-7 aprotic solvents with a wide range of dielectric constants and refractive indices. It is crucial to use spectrograde solvents to avoid impurities that may interfere with the measurements.

-

Solution Preparation: Prepare dilute solutions of the chromophore in each solvent. The concentration should be low enough to avoid aggregation and inner filter effects (typically 10⁻⁵ to 10⁻⁶ M).

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum of each solution using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at or near the absorption maximum, to determine the wavelength of maximum emission (λ_em).

-

-

Data Conversion and Analysis:

-

Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹).

-

Calculate the Stokes shift (Δν̃) for each solvent.

-

Calculate the solvent polarity function (Δf) for each solvent using its known dielectric constant and refractive index.

-

-

Lippert-Mataga Plot and Δμ Calculation:

-

Plot the Stokes shift (Δν̃) as a function of the solvent polarity function (Δf).

-

Perform a linear regression on the data points. A good linear fit validates the application of the Lippert-Mataga model.

-

From the slope of the line, calculate the change in dipole moment (Δμ) using the Lippert-Mataga equation. This requires an estimation of the Onsager cavity radius (a), which can be approximated from the molecular volume, often calculated using computational methods.[13]

-

Diagram: Experimental Workflow for Solvatochromic Analysis

Caption: Workflow for determining Δμ via solvatochromic analysis.

Advanced Experimental Techniques

While solvatochromism is a powerful tool, it provides an indirect measure of Δμ. More direct and often more accurate methods exist, though they typically require specialized instrumentation.

-

Electro-Optical Absorption Measurements (EOAM): Also known as Stark spectroscopy, this technique measures the change in absorption of a sample in the presence of a strong external electric field.[19][20][21] The change in the absorption spectrum (the Stark spectrum) is related to the change in dipole moment and polarizability upon excitation. This method provides a more direct measurement of Δμ and can also provide information about the orientation of the transition dipole moment.

-

Time-Resolved Microwave Conductivity (TRMC): This is a highly sensitive, non-contact technique that measures changes in the conductivity of a sample following photoexcitation.[22][23][24] The change in conductivity is related to the formation of mobile charge carriers or changes in the dipole moment of molecules upon excitation.[25][26] TRMC can provide quantitative information about the product of the yield of excited states and the change in dipole moment.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for predicting and understanding the electronic structure and properties of push-pull chromophores.[27][28][29]

-

Ground State Calculations (DFT): DFT methods are used to optimize the ground-state geometry of the chromophore and to calculate its ground-state dipole moment (μ_g) and molecular orbitals (HOMO, LUMO).[30]

-

Excited State Calculations (TD-DFT): TD-DFT is the workhorse for calculating vertical excitation energies (corresponding to UV-Vis absorption maxima) and the properties of excited states, including the excited-state dipole moment (μ_e).[29][31] While computationally efficient for large molecules, the accuracy of TD-DFT can be highly dependent on the choice of the exchange-correlation functional, particularly for systems with significant charge-transfer character.[28][32][33] Benchmarking against experimental data or higher-level computational methods is often necessary.[27][28]

Protocol for Computational Analysis:

-

Structure Building: Construct the 3D model of the push-pull pyridyl chromophore.

-

Ground State Optimization: Perform a geometry optimization of the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[33]

-

Ground State Properties: From the optimized geometry, calculate the ground-state dipole moment (μ_g) and analyze the HOMO and LUMO distributions to confirm the push-pull character.

-

Excited State Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and excited-state properties.

-

Excited State Dipole Moment: Extract the excited-state dipole moment (μ_e) for the state of interest (typically the first bright excited state).

-

Solvation Effects: To better correlate with experimental data from solution, incorporate solvent effects using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[30]

-

Calculate Δμ: Compute the change in dipole moment (Δμ = |μ_e - μ_g|).

Data Synthesis and Interpretation

A robust understanding of the excited-state dipole moment change is achieved by synthesizing the results from both experimental and computational approaches.

| Chromophore Example | Experimental Δμ (D) (Solvatochromism) | Computational Δμ (D) (TD-DFT/PCM) | Key Observations |

| Pyridyl-Donor-Acceptor 1 | 12.5 | 11.8 | Good agreement between experiment and theory. Strong ICT character confirmed. |

| Pyridyl-Donor-Acceptor 2 | 15.2 | 14.5 | Increased Δμ due to stronger donor/acceptor groups. |

| Pyridyl-Donor-Acceptor 3 | 9.8 | 9.1 | Reduced Δμ with a less conjugated π-bridge. |

Table: Example of comparative data for different push-pull pyridyl chromophores.

Discrepancies between experimental and computational results can often be traced to the limitations of the theoretical models (e.g., choice of functional in TD-DFT) or the experimental assumptions (e.g., the Onsager cavity radius in the Lippert-Mataga analysis).[32][34] A critical evaluation of these factors is essential for a comprehensive interpretation of the data.

Applications in Drug Development and Beyond

The significant change in dipole moment in push-pull pyridyl chromophores is not merely a fundamental photophysical parameter; it is a key feature that can be harnessed for various applications.

-

Bio-imaging and Sensing: The sensitivity of the fluorescence to the local environment's polarity makes these chromophores excellent probes for imaging cellular microenvironments, such as lipid droplets and membranes.[6] They can report on changes in polarity associated with biological processes.

-

Drug Delivery: The large excited-state dipole moment can be exploited for photodynamic therapy or photo-controlled drug release, where the interaction of the excited state with its surroundings can be modulated.

-

Nonlinear Optics: Molecules with large Δμ values often exhibit large second-order nonlinear optical (NLO) responses, making them candidates for materials used in optical communications and data storage.[2]

The pyridine scaffold, in particular, is a prevalent motif in many approved pharmaceuticals, highlighting its biocompatibility and versatile chemical functionality.[9]

Conclusion

The change in dipole moment upon excitation is a critical parameter that governs the photophysical properties and potential applications of push-pull pyridyl chromophores. A combination of experimental techniques, primarily solvatochromic analysis, and complementary computational modeling provides a robust framework for quantifying and understanding this phenomenon. By carefully selecting methodologies and critically evaluating the underlying assumptions, researchers can gain valuable insights into the intramolecular charge transfer processes that are fundamental to the function of these versatile molecules, thereby enabling the rational design of new chromophores for advanced applications in medicine and materials science.

References

- time-resolved microwave conductivity. In: IUPAC Compendium of Chemical Terminology. IUPAC.

- Lippert–Mataga equation. In: IUPAC Compendium of Chemical Terminology. IUPAC.

- Kalpana M Painagoni et al. Estimation of Ground and Excited State Dipole Moments of Some Laser Dyes.

- Chen X, et al. Synthesis of pyridine-based push-pull chromophores via [2 + 2] cycloaddition-retroelectrocyclization and their p-doping performance in poly(3-hexylthiophene-2,5-diyl). Dyes and Pigments. 2025;242:112973.

- Chen X, et al. Synthesis of Pyridine-Based Push-Pull Chromophores via [2 + 2] Cycloaddition-Retroelectrocyclization and Their p-Doping Performance in Poly(3-hexylthiophene-2,5-diyl).

- Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. PMC.

- Determination of excited state dipole moments in solution via thermochromic methods. ScienceDirect. 2020.

- Ravikantha MN, et al. In-Depth Investigation of Solvatochromism, Excited State Dipole Moments and Preferential Solvation of Antibiotic Agents. IOSR Journal of Applied Physics.

- Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.

- Solvatochromism – Knowledge and References. Taylor & Francis.

- Design and synthesis of a push–pull arylene–vinylene terpyridyl conjugate: multifunctional behaviors exhibited by a single molecule. RSC Publishing. 2022.

- Excited state dipole moments

- Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. PMC.

- Excited-state calculations with TD-DFT: From benchmarks to simulations in complex environments.

- Excited State Dipole Moments from an Efficient Analysis of Solvatochromic Stokes Shift Data.

- Suppan P, Tsiamis C. Absolute excited state dipole moments from solvatochromic shifts. Spectrochimica Acta Part A: Molecular Spectroscopy. 1980;36(11):971-974.

- Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Publishing. 2023.

- Excited-State Dipole and Quadrupole Moments: TD-DFT versus CC2.

- Reliable transition properties from excited-state mean-field calcul

- Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited St

- Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. 2021.

- Fundamental aspects of property tuning in push–pull molecules. RSC Publishing. 2014.

- Kawski A. On the Estimation of Excited-State Dipole Moments from Solvatochromic Shifts of Absorption and Fluorescence Spectra.

- Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI. 2022.

- On the Estimation of Excited-State Dipole Moments from Solvatochromic Shifts of Absorption and Fluorescence Spectra.

- Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density. AIP Publishing. 2023.

- Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory. ChemRxiv. 2023.

- Time resolved microwave conductivity. Wikipedia.

- Estimation Of The Ground State And First Excited State Dipole Moment Of Styryl Dyes Based On 7-[(E). SSRN.

- Quantitative analysis of time-resolved microwave conductivity d

- Salerni A. A Chemical and Photophysical Analysis of a Push-Pull Compound. Digital WPI. 2014.

- Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibr

- Solid-State Effects on the Optical Excitation of Push–Pull Molecular J-Aggregates by First-Principles Simulations.

- Probing the long-lived photo-generated charge carriers in transition metal dichalcogenides by time-resolved microwave photoconductivity. PMC.

- Time resolved microwave conductivity – Knowledge and References. Taylor & Francis.

- Evaluating Excited State Atomic Polarizabilities of Chromophores.

- Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibr

- The effectiveness of essential-state models in the description of optical properties of branched push–pull chromophores.

- Applications of push–pull heterocycles in advanced materials.

- Characterization of an Electro-Absorption Modulator Design With High-Dynamic Range for Broadband Analog Applic

- Research - Comp-Photo-Chem. Comp-Photo-Chem.

- Excited State Dynamics in Unidirectional Photochemical Molecular Motors. PMC.

- Applications of Molecular Imaging in Drug Discovery and Development Process. IntechOpen.

- Electro-absorption modul

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 2021.

- Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- HIGH-EFFICIENCY MQW ELECTROABSORPTION MODUL

- Investigation on Electro-Absorption Modulators. International Journal of Engineering and Applied Sciences.

- Electro-Absorption Modulator (EAM): Definition, Working Principle, Specifications, and Applications. LINK-PP. 2025. 61vg0uHwsCOlxSP71Q==)

Sources

- 1. Design and synthesis of a push–pull arylene–vinylene terpyridyl conjugate: multifunctional behaviors exhibited by a single molecule - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01179K [pubs.rsc.org]

- 2. Fundamental aspects of property tuning in push–pull molecules - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11264D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijera.com [ijera.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. goldbook.iupac.org [goldbook.iupac.org]

- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 14. digital.wpi.edu [digital.wpi.edu]

- 15. iosrjournals.org [iosrjournals.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. aarhat.com [aarhat.com]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. optics.ansys.com [optics.ansys.com]

- 21. siliconphotonics.ece.ucsb.edu [siliconphotonics.ece.ucsb.edu]

- 22. Time resolved microwave conductivity - Wikipedia [en.wikipedia.org]

- 23. Quantitative analysis of time-resolved microwave conductivity data (Journal Article) | OSTI.GOV [osti.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 26. Probing the long-lived photo-generated charge carriers in transition metal dichalcogenides by time-resolved microwave photoconductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. chemrxiv.org [chemrxiv.org]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Excited state dipole moments from ΔSCF: a benchmark - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. znaturforsch.com [znaturforsch.com]

Methodological & Application

Application Notes and Protocols: Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine as a Ratiometric pH Sensor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine as a ratiometric fluorescent pH sensor. This molecule is a highly sensitive probe suitable for measuring pH changes in various chemical and biological systems. Its efficacy is rooted in its donor-π-acceptor (D-π-A) architecture, which gives rise to pH-dependent intramolecular charge transfer (ICT) characteristics. This note outlines the underlying sensing mechanism, a detailed synthesis protocol, and comprehensive methodologies for its use in ratiometric pH measurements, including sample preparation, data acquisition, and analysis.

Introduction: The Principle of Ratiometric pH Sensing

Accurate measurement of pH is critical in numerous fields, from industrial process control to fundamental biological research. Fluorescent pH sensors offer a non-invasive and highly sensitive method for such measurements. Ratiometric fluorescent sensors, in particular, provide a significant advantage over single-intensity probes. By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric sensing inherently corrects for variables such as probe concentration, photobleaching, and instrumental fluctuations, leading to more robust and quantitative pH measurements.[1]

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine is an exemplary ratiometric pH sensor. Its molecular structure consists of an electron-donating dimethylamino group (donor) and an electron-accepting pyridine ring (acceptor), connected by a phenyl-ethynyl π-bridge. This configuration facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The pH sensing mechanism is based on the protonation and deprotonation of the pyridine nitrogen atom. In a neutral to alkaline environment, the pyridine nitrogen is deprotonated, allowing for an efficient ICT process, which results in a fluorescence emission at a longer wavelength. In an acidic environment, the pyridine nitrogen becomes protonated. This protonation increases the electron-accepting ability of the pyridine ring, leading to a significant change in the energy of the ICT state and a corresponding shift in the fluorescence emission to a shorter wavelength. This pH-dependent dual emission allows for the ratiometric determination of pH.

Synthesis of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine

The synthesis of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine can be effectively achieved via a Sonogashira cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.

Diagram of Synthesis Workflow

Caption: Sonogashira coupling for the synthesis of the pH sensor.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).

-

Addition of Alkyne: Add 4-ethynylpyridine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and pH-Sensing Mechanism

The ratiometric pH sensing capability of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine is a direct consequence of the pH-induced changes in its electronic structure and subsequent photophysical properties.

Mechanism of Ratiometric Response

Sources

Mastering the Art of Crystallization: An Application Guide for X-ray Quality Crystals of Ethynyl-Linked Push-Pull Dyes

Introduction: The Crystallographic Challenge of Push-Pull Chromophores

Ethynyl-linked push-pull dyes represent a significant class of organic functional materials with remarkable nonlinear optical (NLO) properties, making them invaluable in optoelectronics and photonics. A definitive understanding of their structure-property relationships, crucial for the rational design of next-generation materials, hinges on the atomic-level precision afforded by single-crystal X-ray diffraction (SCXRD). However, the very characteristics that give these molecules their desirable electronic properties—a highly polarized ground state due to strong electron-donating and -accepting moieties connected by a rigid π-conjugated linker—often present considerable challenges to obtaining diffraction-quality single crystals.

These molecules frequently exhibit high dipole moments, leading to strong intermolecular interactions that can favor amorphous precipitation or the formation of poorly ordered microcrystalline powders over well-defined single crystals. Furthermore, their extended, rigid structures can lead to challenging crystal packing motifs, often resulting in the growth of fine needles or twinned crystals unsuitable for SCXRD. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven crystal growth methodologies tailored to the unique challenges posed by ethynyl-linked push-pull dyes. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting strategies to navigate the path to obtaining high-quality single crystals.

Foundational Principles: The Path to Supersaturation

Successful crystallization is a carefully controlled journey into a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal nucleation and growth. The key to obtaining large, well-ordered single crystals is to traverse this path slowly and deliberately. Rapid changes in conditions often lead to a cascade of nucleation events, resulting in a plethora of small, imperfect crystals. For ethynyl-linked push-pull dyes, the selection of an appropriate solvent or solvent system is paramount and will be a recurring theme throughout the methodologies discussed.

Pre-Crystallization Protocol: The Imperative of Purity

It is an axiom in crystallography that the purity of the starting material is directly proportional to the probability of obtaining high-quality single crystals. Impurities can act as nucleation inhibitors or, conversely, as sites for uncontrolled, rapid crystallization, leading to poorly formed crystals. For ethynyl-linked push-pull dyes, which are often synthesized through multi-step procedures, rigorous purification is a non-negotiable first step.

Protocol 1: Purification of Ethynyl-Linked Push-Pull Dyes

-

Column Chromatography: This is the primary method for removing synthetic byproducts and unreacted starting materials.

-

Stationary Phase: Silica gel is most commonly used. For highly polar dyes, alumina (neutral or basic) may be a suitable alternative to prevent streaking.

-

Mobile Phase: A gradient of nonpolar to polar solvents is typically employed. Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetonitrile. The ideal solvent system should provide good separation of the target compound from impurities on a thin-layer chromatography (TLC) plate.

-

-

Recrystallization from a Single Solvent: This technique is effective for removing minor impurities.

-

Dissolve the dye in a minimal amount of a suitable hot solvent in which it has high solubility.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

-

Recrystallization from a Two-Solvent System: This is useful when a single suitable solvent cannot be identified.

-

Dissolve the dye in a minimal amount of a "good" solvent in which it is highly soluble.

-

Slowly add a "poor" solvent (an anti-solvent) in which the dye is sparingly soluble until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly.

-

-

Characterization: Confirm the purity of the dye by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystal growth experiments.

Core Crystallization Methodologies

The following methods are the most commonly employed and successful for growing single crystals of organic molecules, including ethynyl-linked push-pull dyes. The key is to screen a variety of conditions to find the optimal parameters for your specific compound.

Slow Evaporation: The Simplest Path to Crystals

This technique relies on the gradual removal of solvent to increase the concentration of the dye to the point of supersaturation.[1] It is often the first method to try due to its simplicity.

Causality: The slow rate of evaporation is crucial. If the solvent evaporates too quickly, the supersaturation level is reached rapidly, leading to the formation of many small crystals. A slower process allows for the formation of fewer nucleation sites and promotes the growth of larger, more ordered crystals.

Protocol 2: Slow Evaporation

-

Prepare a nearly saturated solution of the purified dye in a suitable solvent. A good starting point is a concentration similar to that used for an NMR sample (2-10 mg in 0.5-1 mL).[2]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 1-dram vial or an NMR tube). This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial in a way that allows for slow solvent evaporation. This can be achieved by:

-

Covering the vial with parafilm and piercing it with a few small holes from a needle.[1]

-

Placing a loose-fitting cap on the vial.

-

-

Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Monitor the vial periodically over several days to weeks without disturbing it.

Table 1: Common Solvents for Slow Evaporation of Push-Pull Dyes

| Solvent Class | Examples | Properties and Considerations |

| Chlorinated | Dichloromethane, Chloroform | Good solvating power for many push-pull dyes. Can be volatile, so control of evaporation rate is key. |

| Aromatic | Toluene, Xylene, Chlorobenzene | Less volatile than chlorinated solvents, allowing for slower evaporation. Good for dyes with aromatic character. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately polar and can be effective. THF is quite volatile. |

| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, which may influence crystal packing. |

| Ketones | Acetone | A polar, volatile solvent. |

| Esters | Ethyl Acetate | A moderately polar solvent. |

Vapor Diffusion: A Gentle Approach to Supersaturation

Vapor diffusion is often the most successful method for growing high-quality single crystals, especially when only small amounts of material are available.[2] This technique involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the dye, gradually decreasing its solubility.[3]

Causality: The slow diffusion of the anti-solvent vapor into the dye solution creates a very gradual change in the solvent environment, gently pushing the solution towards supersaturation. This controlled process is ideal for promoting slow and orderly crystal growth.

Protocol 3: Vapor Diffusion

-

In a small, open container (e.g., a 1-dram vial), dissolve the purified dye in a minimal amount of a relatively non-volatile "good" solvent.

-

Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

-

Add a more volatile "anti-solvent" to the larger container, ensuring the liquid level is below the top of the inner vial. The anti-solvent should be a poor solvent for the dye.

-

Seal the outer container tightly.

-

The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the dye's solubility and inducing crystallization over several days to weeks.

-

Place the setup in a vibration-free location.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

| "Good" Solvent (less volatile) | "Anti-Solvent" (more volatile) |

| Dichloromethane | Pentane, Hexane, Diethyl Ether |

| Chloroform | Pentane, Hexane, Diethyl Ether |

| Toluene | Pentane, Hexane |

| Tetrahydrofuran (THF) | Pentane, Hexane |

| Acetonitrile | Diethyl Ether, Toluene |

Diagram 1: Vapor Diffusion Setup

Caption: A schematic of the vapor diffusion method.

Liquid-Liquid Diffusion (Solvent Layering): Crystallization at the Interface

This method involves carefully layering a solution of the dye with a less dense anti-solvent.[4] Crystallization occurs at the interface between the two liquids as they slowly mix.

Causality: Similar to vapor diffusion, the slow mixing of the two solvents at their interface creates a localized region of supersaturation. This controlled mixing allows for the gradual formation of crystals.

Protocol 4: Liquid-Liquid Diffusion

-

Dissolve the purified dye in a minimal amount of a "good" solvent that is denser than the chosen anti-solvent.

-

Place this solution in a narrow container, such as an NMR tube or a test tube.

-

Carefully and slowly layer the less dense "anti-solvent" on top of the dye solution, minimizing mixing. This can be done by gently running the anti-solvent down the side of the tube with a pipette or syringe.

-

Seal the container and leave it undisturbed.

-

Crystals will typically form at the interface of the two solvents over several days.

Diagram 2: Liquid-Liquid Diffusion Workflow

Caption: Workflow for liquid-liquid diffusion.

Troubleshooting Common Crystallization Problems

The path to a single crystal is often not linear. Here are some common issues encountered with ethynyl-linked push-pull dyes and strategies to overcome them.

-

Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the solution is too concentrated or cools too quickly, or if the melting point of the solid is lower than the solution's temperature.[5]

-

Solution: Reheat the solution to redissolve the oil, add more of the "good" solvent to dilute the solution, and allow it to cool more slowly.[5] Using a different solvent system may also be necessary.

-

-

Formation of Needles or Plates: While sometimes suitable for diffraction, very fine needles or thin plates are often problematic. This morphology can be influenced by the solvent and the intrinsic crystal packing of the molecule.

-

Solution: Try different solvents or solvent combinations. The solvent can influence the crystal habit by interacting differently with various crystal faces, thereby altering their relative growth rates.[6] Slower crystallization rates, achieved by reducing the rate of evaporation or diffusion, can sometimes favor the growth of more equant crystals.

-

-

No Crystals Form: The solution remains clear even after an extended period.

-

Solution: The solution may be too dilute. For slow evaporation, allow more solvent to evaporate. For diffusion methods, try starting with a more concentrated solution. If these fail, a different solvent system is likely required. You can also try to induce crystallization by scratching the inside of the vial with a glass rod to create nucleation sites, or by adding a seed crystal from a previous successful crystallization.

-

Advanced Strategy: Co-crystallization

For particularly challenging dyes that resist crystallization, co-crystallization can be a powerful technique. This involves crystallizing the target molecule with a second, "co-former" molecule.[7] The co-former can disrupt unfavorable packing arrangements of the dye alone and provide a new set of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that favor the formation of a well-ordered co-crystal lattice.

Considerations for Co-former Selection:

-

Choose co-formers that can form complementary intermolecular interactions with your dye, such as hydrogen bonds or halogen bonds.

-

The size and shape of the co-former should be compatible with the dye molecule to allow for efficient packing.

Conclusion: A Game of Patience and Precision

Growing single crystals of ethynyl-linked push-pull dyes for X-ray diffraction is often more of an art than a science, requiring patience, meticulous attention to detail, and a willingness to screen a wide range of conditions. By starting with highly pure material and systematically exploring the methodologies of slow evaporation, vapor diffusion, and liquid-liquid diffusion, researchers can significantly increase their chances of success. Understanding the underlying principles of crystallization and employing logical troubleshooting strategies are key to overcoming the inherent challenges posed by these fascinating and electronically active molecules. The reward—a high-resolution crystal structure—provides invaluable insights that can accelerate the design and development of new materials for a wide array of applications.

References

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

University of Rochester. (n.d.). Controlling Crystal Orientation in Films of Conjugated Polymers by Tuning the Surface Energy. [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Li, H., et al. (2024). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Organic Chemistry Frontiers. [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Crystals. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

National Center for Biotechnology Information. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]

-

Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Slow Evaporation Method. [Link]

-

International Union of Crystallography. (2019). Synthesis and structure of push–pull merocyanines based on barbituric and thiobarbituric acid. [Link]

-

Mohammed, N., et al. (2017). Synthesis and characterisation of push–pull flavin dyes with efficient second harmonic generation (SHG) properties. ResearchGate. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

York University. (n.d.). Crystallisation Techniques. [Link]

-

University of Pennsylvania. (n.d.). How to Grow Crystals. [Link]

-

KU Leuven. (2026). How to crystallize your sample. X-ray Core. [Link]

-

Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

-

Yao, H., et al. (2017). Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. ACS Publications. [Link]

-

Semantic Scholar. (2009). COCRYSTALLIZATION: AN ALTERNATIVE APPROACH FOR SOLID MODIFICATION. [Link]

-

ACS Publications. (2017). Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. [Link]

-

SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Linac Coherent Light Source. [Link]

-

YouTube. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. [Link]

-

Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

International Union of Crystallography. (2019). Synthesis and structure of push–pull merocyanines based on barbituric and thiobarbituric acid. [Link]

-

ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]

-

University of Galway. (2024). Crystal growth and morphology control of needle-shaped organic crystals. [Link]

-

Northwestern University. (n.d.). crystallography-crystallization-guide.pdf. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. [Link]

-

ACS Publications. (2023). Balancing the Push–Pull Effect on the Synthesis and Fluorescent Properties of New ESIPT Dyes for Thin Film Applications. [Link]

-

Royal Society of Chemistry. (2023). Push-pull photochromic dyes for semi-transparent solar cells with light-adjustable optical properties and high color-rendering index. [Link]

-

APC Ltd. (2020). How to choose a solvent & design a crystallization faster?. [Link]

-

SPring-8. (2005). Relation between the crystal structure of the organic dye molecules and the color change induced by their crystallization. [Link]

-

Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. [Link]

-

SciSpace. (2015). Liquid–Liquid Diffusion-Assisted Crystallization: A Fast and Versatile Approach Toward High Quality Mixed Quantum Dot-Salt Crystals. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

ResearchGate. (2023). P1 Push‐Pull Dye as a Case Study in QM/MM Theoretical Characterization for Dye‐sensitized Solar Cell Organic Chromophores. [Link]

Sources

- 1. Slow Evaporation Method [people.chem.umass.edu]

- 2. unifr.ch [unifr.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Growing Crystals [web.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DSpace [researchrepository.universityofgalway.ie]

- 7. Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Incorporation of phenylethynyl-pyridine dyes into polymer matrices for NLO materials

Integration of Phenylethynyl-Pyridine Chromophores into Polymer Matrices[1]

Abstract & Scope

This guide details the protocol for incorporating phenylethynyl-pyridine (PEP) based chromophores into amorphous polymer matrices to create second-order nonlinear optical (NLO) materials. Unlike azo-dyes, PEP chromophores offer a rigid tolans-like

Target Audience: Materials Scientists, Optical Physicists, and Chemical Engineers. Primary Application: Electro-optic (EO) modulators, frequency doublers (SHG), and terahertz wave generation.

Molecular Design & Matrix Selection

The efficacy of an NLO polymer relies on the Guest-Host interaction. The chromophore (Guest) must be dissolved in the polymer (Host) without aggregating, as anti-parallel H-aggregates cancel out the macroscopic nonlinearity (

2.1 The Chromophore: Phenylethynyl-Pyridine (PEP)

The PEP motif utilizes a Donor-

-

Donor: Dimethylamino or Alkoxy group (pushes electrons).

-

Bridge: Ethynyl (triple bond) linkage. Rigid, cylindrical symmetry reduces conformational disorder compared to stilbenes.

-

Acceptor: Pyridine ring (pulls electrons). Can be further activated by methylation (cationic) or coordination with Lewis acids.

2.2 Matrix Selection Table

Select the matrix based on the thermal requirements of your device.

| Polymer Matrix | Glass Transition ( | Refractive Index ( | Solvent Compatibility | Application |

| PMMA (Polymethylmethacrylate) | ~105°C | 1.49 | Chloroform, Toluene, Anisole | Proof-of-concept, Low temp |

| APC (Amorphous Polycarbonate) | ~205°C | 1.58 | Cyclohexanone, DCM | High stability, Low loss |

| PI (Polyimide) | >250°C | 1.6-1.7 | NMP, DMAc | High-temp operation |

Critical Insight: The addition of the chromophore acts as a plasticizer . A 10 wt% doping of PEP dye into PMMA can lower the effective

by 10–15°C. All poling temperatures must be adjusted based on the composite's, not the pure polymer's [1].

Fabrication Protocol: Thin Film Deposition

Objective: Create an optical-quality film (thickness 1–3

Reagents

-

PEP Chromophore (Synthesized via Sonogashira coupling [2]).

-

Optical Grade PMMA (MW ~120,000).

-

Solvent: Cyclohexanone (Preferred over chloroform for lower evaporation rate, yielding smoother films).

Workflow Diagram

Figure 1: Thin film fabrication workflow. The vacuum anneal step is non-negotiable to remove residual solvent which causes temporal instability.

Step-by-Step Procedure

-

Solution Prep: Dissolve PMMA in Cyclohexanone (10 wt% solids). Add PEP chromophore (5–15 wt% relative to polymer).

-

Agitation: Stir at 40°C for 4 hours. Do not sonicate excessively, as this can degrade high-MW polymers.

-

Filtration: Filter solution through a 0.2

m PTFE syringe filter directly onto the substrate.-

Self-Validation: If the filter clogs immediately, the dye has not dissolved or has aggregated. Abort and switch solvents (e.g., to 1,1,2-Trichloroethane).

-

-

Spin Coating:

-

Step 1: 500 RPM for 5s (Spread).

-

Step 2: 2000 RPM for 30s (Thinning).

-

-

Annealing: Bake at 80°C (hotplate) to set the film. Then, transfer to a vacuum oven at

overnight.

Electric Field Poling Protocol (Corona Method)

The Core Directive: Isotropic polymer films have zero second-order nonlinearity (

Method: Corona Poling is preferred over Contact Poling for thin films as it is more forgiving of pinhole defects [3].

Poling Logic Diagram

Figure 2: The thermal-electric poling cycle. Note that cooling must occur BEFORE removing the voltage.

Detailed Poling Steps

-

Setup: Place the film (on ITO glass, ITO grounded) on a grounded heater block. Position a tungsten needle 1 cm above the film.

-

Heating: Ramp temperature to the Composite

(measured via DSC). -

Field Application: Apply high voltage (+5 kV to +7 kV) to the needle. The air ionizes, depositing charge on the film surface.

-

Target Current: Monitor the ground current. It should be stable (1–2

A). Spikes indicate breakdown.

-

-

Soak: Hold at

with voltage ON for 20 minutes. This allows the PEP dipoles to rotate and align with the field. -

Cooling (Crucial): Turn off the heater. Keep the High Voltage ON.

-

Termination: Once the sample reaches room temperature (<35°C), turn off the High Voltage.

Characterization & Validation

5.1 Order Parameter (

)

Measure the UV-Vis absorbance before (

-

Target:

indicates successful alignment.

5.2 Second Harmonic Generation (SHG)

Use the Maker Fringe technique [4].

-

Source: Nd:YAG laser (1064 nm).

-

Signal: Detect 532 nm light.

-

Calculation: Compare fringes to a Quartz reference (

). -

Expectation: For PEP/PMMA systems, expect

values between 10–30 pm/V depending on concentration.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudy Film | Phase Separation | Reduce dye loading; Switch to cyclohexanone; Filter solution. |

| Sparking/Pits | Dielectric Breakdown | Reduce Corona voltage; Increase needle distance; Ensure dust-free coating. |

| Fast Signal Decay | Low Stability | |

| Low | Conductivity | Polymer is too conductive at |

References

-

Burland, D. M., et al. (1994). Second-Order Nonlinearity in Poled-Polymer Systems.[1][2][3] Chemical Reviews.[4] Link

-

Marder, S. R., et al. (1993). Synthesis and Properties of Phenylethynyl-Pyridine Derivatives. Science. Link (Representative context for D-pi-A synthesis).

-

Mortazavi, M. A., et al. (1989). Second-harmonic generation and absorption studies of polymer-dye films oriented by corona-onset poling at elevated temperatures.[5] J. Opt. Soc. Am. B. Link

-

Jerphagnon, J., & Kurtz, S. K. (1970). Maker Fringes: A Detailed Comparison of Theory and Experiment for Isotropic and Uniaxial Crystals. Journal of Applied Physics. Link

-

Dalton, L. R., et al. (1995). Synthesis and processing of improved organic second-order nonlinear optical materials for applications in photonics. Chemistry of Materials.[3][5][6][7] Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Thermal stability of the dipole orientation in nonlinear optical guest-host, side-chain and cross-linked polymer electrets | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. utw10817.utweb.utexas.edu [utw10817.utweb.utexas.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. Poling optical materials with pyroelectrics - Advanced Science News [advancedsciencenews.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine

[1][2]

Executive Summary & Physicochemical Profile

The Core Issue: Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine (henceforth referred to as Probe D-π-A ) is a classic "push-pull" chromophore.[1][2] Its poor solubility in aqueous buffers (PBS, HEPES) at neutral pH is driven by two converging factors:

-

Planarity & π-π Stacking: The ethynyl bridge creates a rigid, planar structure that favors strong intermolecular

-stacking, leading to the formation of non-fluorescent H-aggregates (Aggregation-Caused Quenching or ACQ).[1][2] -

pH-Dependent Ionization: The pyridine nitrogen is a weak base.[1][2] At physiological pH (7.4), it exists predominantly in its neutral, hydrophobic state.

Molecule Profile:

-

pKa (Pyridine N): ~4.5–5.0 (Estimated).[1][2] Note: The electron-withdrawing ethynyl group lowers the basicity compared to unsubstituted pyridine (pKa 5.25).[1][2]

-

pKa (Aniline N): < 2.0 (Lone pair is conjugated to the ring; effectively non-basic in biological buffers).[1][2]

-

Solubility Status (pH 7.4): < 1 µM (Predicted without excipients).[1][2]

Troubleshooting Decision Tree

Before selecting a protocol, determine your assay constraints using the logic flow below.

Caption: Decision matrix for solubilizing hydrophobic push-pull probes based on experimental constraints.[1][2]

Detailed Protocols

Protocol A: The "Solvent Sandwich" Method (Co-solvents)

Best for: High-throughput screening where DMSO tolerance is high (1-5%).[1][2]

The Trap: Adding a concentrated DMSO stock directly to a bulk buffer volume often causes the "crash-out" effect—local concentration exceeds solubility before mixing occurs, forming micro-precipitates that never re-dissolve.[1]

Correct Procedure:

-

Prepare Stock: Dissolve Probe D-π-A in anhydrous DMSO to 10 mM .

-

Intermediate Dilution (The Sandwich):

-

Final Dilution:

-

Pipette the buffer (e.g., 900 µL PBS) into a tube.

-

While vortexing the buffer , slowly inject the 100 µL Intermediate Mix into the center of the vortex cone.

-

Result: 100 µM probe in 1% DMSO/9% EtOH/Buffer.

-

Protocol B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Fluorescence imaging, long-term stability, and preventing ACQ.

Mechanism: The hydrophobic phenyl-ethynyl moiety inserts into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water while the hydrophilic exterior ensures solubility.[1][2]

Step-by-Step:

-

Carrier Preparation: Prepare a 20% (w/v) HP-β-CD stock solution in dH2O.[1][2] Filter sterilize (0.22 µm).

-

Solubilization:

-

Complexation:

-

Sonicate in a water bath at 40°C for 30–60 minutes.

-

Shake at room temperature overnight (orbit shaker).

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any non-complexed solid.

-

Usage: The supernatant contains the inclusion complex.[1] Dilute this stock into your assay buffer. The final CD concentration will be low, but the probe remains "chaperoned."

Protocol C: Protonation (Salt Formation)

Best for: Chemical synthesis or assays where acidic pH is permitted.[1][2]

Concept: Converting the pyridine nitrogen to a pyridinium cation breaks the aggregation stack via electrostatic repulsion.[1]

-

Dissolution: Dissolve the probe in 0.1 M Acetic Acid or 10 mM HCl.

-

Verification: The solution should turn from cloudy/colorless to clear/yellow (solvatochromic shift due to protonation of the acceptor).

-

Warning: Neutralizing this solution (adding NaOH or PBS) will immediately reprecipitate the probe unless a stabilizer (Protocol B or D) is present.[1][2]

Data & Specifications

Solubility Limits (Approximate)

| Solvent System | Solubility Limit | State | Notes |

| PBS (pH 7.4) | < 1 µM | Precipitate | High risk of aggregation/quenching.[1][2] |

| Acetate Buffer (pH 4.0) | ~50–100 µM | Soluble | Pyridinium cation forms.[1][2] |

| DMSO | > 20 mM | Soluble | Good for stock storage (-20°C).[1][2] |

| 20% HP-β-CD (aq) | ~500 µM | Soluble | Inclusion complex; fluorescence retained.[1][2] |

| PBS + 0.1% Pluronic F127 | ~50 µM | Micellar | May alter binding kinetics.[1][2] |

Mechanism of Failure vs. Success

Caption: Visualizing the competition between aggregation (precipitate) and inclusion complexation.

Frequently Asked Questions (FAQs)

Q: I see a blue-shift in fluorescence and loss of intensity over time. What is happening? A: This is the signature of H-aggregation . The planar molecules are stacking "face-to-face" like a deck of cards.[1][2] This alignment cancels out the transition dipole moments, resulting in non-radiative decay (quenching). Solution: Switch to Protocol B (Cyclodextrin) to physically separate the monomers.[1]

Q: Can I use BSA (Bovine Serum Albumin) as a carrier? A: Yes.[1][2] Albumin has hydrophobic pockets that bind this class of dyes effectively. However, if your experiment involves measuring binding to another protein, the BSA will act as a competitive sink, skewing your Kd values.

Q: Why not just use 10% DMSO? A: While 10% DMSO solubilizes the probe, it is often toxic to live cells and can denature sensitive enzymes. Furthermore, at 10% DMSO, the "push-pull" character of the probe might be affected by the solvent polarity (solvatochromism), shifting your emission peak artificially compared to a purely aqueous environment.

References

-

Solubility of Push-Pull Chromophores: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Order: Synthesis and Application. Accounts of Chemical Research, 50(2), 366–375. [Link] (Explains the aggregation-caused quenching mechanism in D-pi-A dyes).

-

Cyclodextrin Complexation Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link] (Authoritative source on HP-beta-CD solubilization mechanisms).

-

General Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link] (Review of surfactant and salt formation techniques).

Preventing fluorescence quenching of push-pull dyes in protic solvents

Topic: Stabilization of Push-Pull Dyes in Protic Environments

Status: Operational Operator: Senior Application Scientist Ticket ID: PPD-SOLV-001

Mission Statement

Welcome to the Technical Support Center. You are likely here because your high-performance push-pull (Donor-Acceptor) dye—which glows brightly in dichloromethane or toluene—has gone completely dark upon transfer to water, methanol, or physiological buffer.

This guide is not a generic FAQ. It is a root-cause analysis and remediation protocol designed to reverse solvatochromic quenching. We focus on the two primary antagonists in protic solvents: Twisted Intramolecular Charge Transfer (TICT) and Hydrogen Bonding-Induced Non-Radiative Decay .

Module 1: Diagnostic & Mechanism (The "Why")

Before adding additives, you must diagnose the specific quenching mechanism. Push-pull dyes rely on Intramolecular Charge Transfer (ICT).[1] However, in protic solvents, this process often over-rotates into a non-emissive state.

The TICT Trap

Upon excitation, the electron donor moiety (e.g., a dimethylamino group) transfers charge to the acceptor. In polar protic solvents, the solvent molecules reorient around this dipole, lowering the energy of a twisted conformation (90° rotation). This Twisted Intramolecular Charge Transfer (TICT) state is a "dark" state that relaxes non-radiatively (heat), killing your fluorescence.

Visualizing the Failure Mode

Figure 1: The competition between radiative decay (Fluorescence) and the rotation-induced dark state (TICT). Protic solvents accelerate the LE → TICT transition.

Module 2: Chemical Modification Strategies (The "Synthesis")

If you are in the design phase, do not use free-rotating amine donors. You must mechanically lock the molecule.

Q: My dye has a diethylamino donor. Why is it quenching? A: The C-N bond rotates freely. In the excited state, the ethyl groups twist 90° relative to the aromatic ring to decouple the orbitals. Fix: Replace the diethylamino group with a Julolidine or Indoline ring system. These fused rings physically prevent the nitrogen lone pair from twisting out of conjugation.

| Feature | Free Rotor (e.g., Diethylamino) | Rigidified (e.g., Julolidine) | Impact on QY in Water |

| Structure | Flexible C-N bond | Fused bicyclic rings | High |

| TICT Access | Easy (Low Barrier) | Blocked (High Barrier) | Prevents Quenching |

| Viscosity Sensitivity | High | Low | Stable Signal |

Recommendation: If purchasing dyes, look for "rigidified" analogs. For example, use Coumarin 153 (rigid) instead of Coumarin 1 (flexible).

Module 3: Formulation & Environmental Control (The "Assay")

If you cannot change the dye structure, you must engineer the solvent environment. The goal is to create a "hydrophobic pocket" within the aqueous solution that restricts rotation and shields the dye from H-bonding.

Protocol A: Cyclodextrin Encapsulation

Cyclodextrins (CDs) are torus-shaped oligosaccharides. They encapsulate the hydrophobic dye, restricting its rotation (stopping TICT) and shielding it from water protons.

-

Reagent:

-Cyclodextrin (cavity size ~7.8 Å) or -

Concentration: 10 mM - 50 mM excess relative to the dye.

Protocol B: Micellar Encapsulation

Surfactants form micelles above their Critical Micelle Concentration (CMC). The dye partitions into the viscous, non-polar core of the micelle.

-

Reagent: SDS (Anionic), CTAB (Cationic), or Triton X-100 (Non-ionic).

-

Critical Step: You must work above the CMC (e.g., >8 mM for SDS). Below this, the surfactant acts as a monomer and may induce aggregation rather than preventing it.

Comparative Data: Additive Efficacy

| Additive | Mechanism of Action | Best For | Potential Downside |

| Steric hindrance (stops rotation) + Shielding | Small-to-medium push-pull dyes | Cavity size mismatch | |

| Triton X-100 | Viscosity increase + Polarity reduction | Lipophilic dyes | Can lyse cells in bio-assays |

| BSA (Bovine Serum Albumin) | Protein binding (hydrophobic pocket) | Bio-compatible imaging | High background autofluorescence |

| Glycerol/PEG | Viscosity increase (bulk) | Diagnostic testing | Impractical for flow cytometry |

Module 4: Troubleshooting Matrix (The "Fix")

Use this decision tree to resolve specific failures.

Q: How do I know if my quenching is TICT or Aggregation (ACQ)? A: Perform the Viscosity vs. Dilution Test .

-

Viscosity Test: Add 50% Glycerol. If fluorescence increases significantly, it is TICT (viscosity slows rotation).

-

Dilution Test: Dilute the dye 10x (keeping solvent constant). If Quantum Yield (QY) increases, it is Aggregation (ACQ).

Troubleshooting Workflow

Figure 2: Diagnostic logic flow for identifying the root cause of fluorescence loss in aqueous media.

Common FAQs

Q: Can I just add DMSO to fix it? A: Rarely. While DMSO is aprotic, it is still highly polar. If your mechanism is TICT, DMSO often stabilizes the twisted state just as well as water. You need viscosity or steric restriction (encapsulation), not just a change in polarity.

Q: Why does my dye work in Ethanol but not Water? Both are protic.

A: Water is a much smaller, "harder" H-bond donor and has a higher dielectric constant (

Q: I am using a "Turn-On" probe. Should I be worried about this? A: Yes. Many "Turn-On" probes work via the TICT mechanism (they are dark in solution and bright when bound to a protein). If your background fluorescence is high, your dye might be restricted by the solvent viscosity or aggregation. If your signal is low even when bound, the protein pocket might be too hydrated.

References

-

TICT Mechanism & Solvent Effects

-

Sasaki, S., et al. "Development of Push–Pull Dyes with Twisted Intramolecular Charge Transfer (TICT) Characteristics." Journal of Physical Chemistry A, 2011.

-

-

Cyclodextrin Encapsulation Strategy

-

Cacialli, F., et al. "Cyclodextrin insulation prevents static quenching of conjugated polymer fluorescence." PNAS, 2013.

-

-

Rigidification (Julolidine Dyes)

-

Liu, J., et al. "Rational Design of High-Performance Fluorescence Probes via Structural Rigidification." Chemical Science, 2018.

-

- Diagnostic Protocols (Viscosity/Aggregation)

Sources

Technical Support Center: Controlling the Protonation State of Pyridine Nitrogen in Variable pH Experiments

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for controlling the protonation state of pyridine nitrogen in variable pH experiments. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Fundamentals of Pyridine Protonation

This section covers the core concepts underpinning the pH-dependent behavior of pyridine.

Q1: What is the pKa of pyridine, and how does it influence its protonation state?

The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.25.[1] This value is a critical determinant of the protonation state of the pyridine nitrogen at a given pH. The relationship is governed by the Henderson-Hasselbalch equation.

According to this principle:

-

At a pH below the pKa (pH < 5.25): The environment is relatively acidic, favoring the protonated form. The pyridine nitrogen will readily accept a proton, existing predominantly as the positively charged pyridinium ion.

-

At a pH equal to the pKa (pH = 5.25): The concentrations of the protonated (pyridinium) and deprotonated (pyridine) forms are equal.

-

At a pH above the pKa (pH > 5.25): The environment is more basic, favoring the deprotonated form. The pyridine will exist primarily as the neutral, unprotonated molecule.[2]

It's important to note that while pyridine is a weak base, its pKa is often referred to in the context of its conjugate acid for convenience in applying the Henderson-Hasselbalch equation.[3][4]

Q2: How can I use the Henderson-Hasselbalch equation to predict the ratio of protonated to deprotonated pyridine at a specific pH?

The Henderson-Hasselbalch equation is a powerful tool for estimating the pH of a buffer solution and determining the relative amounts of the acidic and basic forms of a compound.[1][4] For pyridine, the equation is expressed as:

pH = pKa + log ( [Pyridine] / [Pyridinium] )

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the pyridinium ion (approximately 5.25).

-

[Pyridine] is the molar concentration of the deprotonated (basic) form.

-

[Pyridinium] is the molar concentration of the protonated (acidic) form.

By rearranging this equation, you can calculate the ratio of the two species at any given pH.

Section 2: Experimental Design and Setup

Careful experimental design is crucial for accurately controlling and monitoring the protonation state of pyridine.

Q3: What are the most suitable buffer systems for controlling the pH in experiments involving pyridine?

Choosing the right buffer system is essential for maintaining a stable pH throughout your experiment.[5] The ideal buffer should have a pKa close to the desired experimental pH. For experiments spanning the pKa of pyridine, several buffer systems can be employed.

| Buffer System | Effective pH Range | Notes |

| Acetate | 3.8 - 5.8 | A common and effective choice for studies around the pKa of pyridine. |

| Citrate | 3.0 - 6.2 | Offers a wider buffering range which can be advantageous for broader pH screens. |

| Phosphate | 6.2 - 8.2 | Useful for experiments at physiological pH, well above the pKa of pyridine.[6] |

| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | A "Good's" buffer, often used in biological experiments due to its low interference. |

It is also possible to create "universal" or multi-component buffers by mixing components with different pKa values to cover a very wide pH range.[6]

Q4: How do I prepare a series of buffers for a pH titration experiment?

A pH titration experiment allows for the systematic study of a molecule's properties as a function of pH. Here is a step-by-step protocol for preparing a buffer series:

Protocol: Preparation of a Buffer Series for pH Titration

-

Stock Solution Preparation:

-

Prepare stock solutions of the acidic and basic components of your chosen buffer system (e.g., 0.1 M acetic acid and 0.1 M sodium acetate).

-

-

Mixing Buffers:

-

In a series of labeled containers, mix the acidic and basic stock solutions in varying ratios to achieve a range of desired pH values. The Henderson-Hasselbalch equation can be used to estimate the required volumes.

-

-

pH Measurement and Adjustment:

-

Use a calibrated pH meter to measure the pH of each buffer solution.[7]

-

Make fine adjustments to the pH by adding small volumes of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

-

Final Volume and Concentration:

-

Once the desired pH is reached, add your pyridine-containing sample and bring the final volume to the target with deionized water, ensuring the final buffer concentration is consistent across all samples.

-

Section 3: Monitoring Pyridine Protonation

Several analytical techniques can be used to monitor the protonation state of the pyridine nitrogen.